molecular formula C7H8BrNO2 B1280298 2-Amino-6-Bromo-4-Methoxyphenol CAS No. 206872-01-7

2-Amino-6-Bromo-4-Methoxyphenol

Cat. No.: B1280298
CAS No.: 206872-01-7
M. Wt: 218.05 g/mol
InChI Key: QOWCASMWCNULKH-UHFFFAOYSA-N
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Description

2-Amino-6-Bromo-4-Methoxyphenol is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrolysis and New Psychoactive Substances

  • Pyrolysis Products Identification : A study investigated the pyrolysis products of the new psychoactive substance bk-2C-B, which is chemically similar to 2-Amino-6-Bromo-4-Methoxyphenol. The research found several pyrolysis products that pose concerns due to their unknown toxicity (Texter et al., 2018).

Metabolic Pathways

  • In Vivo Metabolism Study : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally related to this compound, identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).

Molecular Interactions and Hydrogen Bonds

  • Thermochemical Studies of Methoxyphenols : A study focused on the thermodynamic properties of methoxyphenols and their hydrogen bonding capabilities, which is relevant for compounds like this compound (Varfolomeev et al., 2010).

Antioxidant Activity

  • Antioxidant Activity from Marine Algae : Research identified several bromophenols with antioxidant activity from the marine red alga Rhodomela confervoides. These findings highlight the potential use of related compounds in natural antioxidant applications (Li et al., 2011).

Applications in Photodynamic Therapy

  • Photodynamic Therapy and Zinc Phthalocyanine : A study synthesized new zinc phthalocyanine derivatives, including compounds similar to this compound, showing potential for Type II photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

Biomass Proxies and Pyrolysis

  • Methoxyphenols as Biomass Proxies : A study utilized methoxyphenols as proxies for terrestrial biomass, exploring the chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Research on bromophenols from Rhodomela confervoides, including compounds structurally similar to this compound, found these compounds to have moderate antimicrobial activity (Xu et al., 2003).

  • Antitumor Bis(Aminophenolate) Ruthenium Complexes : A study investigated Ru(III) complexes with ligands related to this compound, outlining their potential antitumor mode of action (Dömötör et al., 2017).

Safety and Hazards

2-Amino-6-Bromo-4-Methoxyphenol is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

Properties

IUPAC Name

2-amino-6-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCASMWCNULKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457613
Record name 2-Amino-6-Bromo-4-Methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206872-01-7
Record name 2-Amino-6-bromo-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206872-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-Bromo-4-Methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Raney/Ni (2.5 g) was added into a solution of 2-bromo-4-methoxy-6-nitrophenol (8.8 g, 35.5 mmol) in EtOAc (100 mL). The mixture was shaken in a Parr apparatus under hydrogen at 25 psi for 2.5 h. The reaction mixture was filtered through celite and concentrated under vacuum to give a gray solid (7.4 g, 96% yield; 95-97° C.); MS m/e 218 (M+H)+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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